Cas no 1049757-91-6 (2-2-(2-Pyridinyl)ethylaniline Hydrochloride)

2-2-(2-Pyridinyl)ethylaniline Hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-[2-(2-Pyridinyl)ethyl]aniline, HCl
- 2-(2-pyridin-2-ylethyl)aniline;hydrochloride
- 2-(2-(Pyridin-2-yl)ethyl)aniline hydrochloride
- 2-[2-(2-pyridinyl)ethyl]aniline hydrochloride
- 1049757-91-6
- AKOS001476944
- 2-2-(2-Pyridinyl)ethylaniline Hydrochloride
-
- インチ: InChI=1S/C13H14N2.ClH/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12;/h1-7,10H,8-9,14H2;1H
- InChIKey: UBRSALBOPDNIPP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 234.0923762Da
- どういたいしつりょう: 234.0923762Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
2-2-(2-Pyridinyl)ethylaniline Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B525723-50mg |
2-[2-(2-Pyridinyl)ethyl]aniline Hydrochloride |
1049757-91-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | B525723-100mg |
2-[2-(2-Pyridinyl)ethyl]aniline Hydrochloride |
1049757-91-6 | 100mg |
$ 95.00 | 2022-06-07 | ||
TRC | B525723-500mg |
2-[2-(2-Pyridinyl)ethyl]aniline Hydrochloride |
1049757-91-6 | 500mg |
$ 320.00 | 2022-06-07 |
2-2-(2-Pyridinyl)ethylaniline Hydrochloride 関連文献
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
2-2-(2-Pyridinyl)ethylaniline Hydrochlorideに関する追加情報
Introduction to 2-2-(2-Pyridinyl)ethylaniline Hydrochloride (CAS No. 1049757-91-6)
2-2-(2-Pyridinyl)ethylaniline Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1049757-91-6, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the class of amines and pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of this molecule, featuring a pyridine ring linked to an ethylamine group, positions it as a versatile scaffold for further chemical modifications and functionalization, making it a valuable intermediate in drug discovery pipelines.
The hydrochloride salt form of this compound enhances its solubility in aqueous systems, which is a critical factor for its application in various biochemical assays and pharmacokinetic studies. This property allows for more efficient formulation and administration in experimental settings, contributing to its widespread use in both academic and industrial research environments.
In recent years, the pharmaceutical industry has seen a surge in the exploration of pyridine-based compounds due to their inherent ability to interact with biological targets such as enzymes and receptors. The presence of the pyridine ring in 2-2-(2-Pyridinyl)ethylaniline Hydrochloride imparts unique electronic and steric properties that can be leveraged to design molecules with enhanced binding affinity and selectivity. This has led to several novel applications in the development of small-molecule drugs targeting neurological disorders, inflammatory diseases, and cancer.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. Researchers have been exploring pyridine derivatives as inhibitors of specific kinases due to their ability to modulate these pathways effectively. Preliminary studies on 2-2-(2-Pyridinyl)ethylaniline Hydrochloride have shown promising results in inhibiting certain kinases, suggesting its utility as a lead compound for further optimization into potent therapeutic agents.
Furthermore, the structural flexibility of 2-2-(2-Pyridinyl)ethylaniline Hydrochloride allows for easy modifications at various positions, enabling the synthesis of a library of analogs with tailored biological activities. This characteristic is particularly advantageous in high-throughput screening (HTS) campaigns, where large collections of compounds are tested against biological targets to identify hits with desirable properties. The ease of derivatization makes this compound an attractive candidate for medicinal chemists seeking to develop new drugs.
The synthesis of 2-2-(2-Pyridinyl)ethylaniline Hydrochloride typically involves multi-step organic reactions, starting from readily available precursors such as 2-pyridinemethanol and ethylamine. The hydrochloride salt is formed by treating the free base with hydrochloric acid, ensuring high purity and stability. The synthetic route has been optimized for scalability, allowing for large-scale production when needed for industrial applications.
In academic research, this compound has been utilized in various biochemical assays aimed at understanding enzyme mechanisms and identifying new drug candidates. Its interaction with proteins such as cytochrome P450 enzymes has been studied extensively, providing insights into potential drug-drug interactions and metabolic pathways. These studies not only enhance our understanding of fundamental biological processes but also contribute to the development of more effective therapeutic strategies.
The growing interest in pyridine-based compounds has also spurred innovation in synthetic methodologies. Recent advances in catalytic processes have enabled more efficient and sustainable routes to these molecules, reducing waste and improving yields. These advancements are crucial for reducing the environmental impact of pharmaceutical manufacturing while maintaining high standards of quality control.
From a commercial perspective, companies specializing in fine chemicals have recognized the demand for 2-2-(2-Pyridinyl)ethylaniline Hydrochloride as an intermediate in drug development. As a result, several suppliers now offer this compound under stringent quality control measures, ensuring that researchers receive consistent and reliable materials for their experiments. This accessibility has accelerated research progress across multiple disciplines.
The future prospects for 2-2-(2-Pyridinyl)ethylaniline Hydrochloride are promising, with ongoing studies exploring its potential applications beyond traditional pharmaceuticals. For instance, its role in material science as a precursor for functional polymers or electronic materials is being investigated due to its unique electronic properties. Such interdisciplinary applications highlight the versatility of this compound.
In conclusion, 2-2-(2-Pyridinyl)ethylaniline Hydrochloride (CAS No. 1049757-91-6) stands out as a multifaceted compound with significant implications in pharmaceutical research and beyond. Its structural features make it an ideal candidate for further development into novel therapeutic agents, while its synthetic accessibility ensures that it remains a valuable tool for scientists worldwide. As research continues to uncover new applications for this molecule, 1049757-91-6 is poised to play an increasingly important role in advancing scientific knowledge and innovation.
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